molecular formula C8H18ClNO B1532267 4-Isopropoxypiperidine hydrochloride CAS No. 1097146-30-9

4-Isopropoxypiperidine hydrochloride

Cat. No.: B1532267
CAS No.: 1097146-30-9
M. Wt: 179.69 g/mol
InChI Key: AMLQRNZJKHGYQI-UHFFFAOYSA-N
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Description

4-Isopropoxypiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, with an isopropoxy group attached to the fourth carbon atom and a hydrochloride counterion. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropoxypiperidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isopropyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxypiperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield piperidine-4-one derivatives.

  • Reduction: Reduction reactions can produce 4-isopropoxypiperidine.

  • Substitution: Substitution reactions can lead to the formation of various alkylated piperidine derivatives.

Scientific Research Applications

4-Isopropoxypiperidine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a reagent in biochemical assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-isopropoxypiperidine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary, but they often include interactions with amino acids, nucleotides, or other biomolecules.

Comparison with Similar Compounds

4-Isopropoxypiperidine hydrochloride is similar to other piperidine derivatives, such as 4-methoxypiperidine hydrochloride and 4-ethoxypiperidine hydrochloride. These compounds differ in the nature of the substituent attached to the piperidine ring, which can affect their chemical properties and biological activities. This compound is unique in its isopropoxy group, which imparts specific reactivity and solubility characteristics.

List of Similar Compounds

  • 4-Methoxypiperidine hydrochloride

  • 4-Ethoxypiperidine hydrochloride

  • 4-Butoxypiperidine hydrochloride

  • 4-Phenoxypiperidine hydrochloride

Properties

IUPAC Name

4-propan-2-yloxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLQRNZJKHGYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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